N-(3,4-dichlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(3,4-dichlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and a sulfanyl acetamide chain at position 2. The acetamide moiety is further functionalized with a 3,4-dichlorophenyl group, introducing strong electron-withdrawing effects.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2S/c1-9-2-5-13-20-15(21-16(24)22(13)7-9)25-8-14(23)19-10-3-4-11(17)12(18)6-10/h2-7H,8H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSWKJIRWSUSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pyridotriazinyl Intermediate: The initial step involves the synthesis of the 7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl intermediate. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Attachment of the Dichlorophenyl Group: The next step involves the introduction of the 3,4-dichlorophenyl group through a substitution reaction. This step requires the use of a suitable chlorinating agent and a base to facilitate the reaction.
Formation of the Sulfanylacetamide Linkage: The final step involves the formation of the sulfanylacetamide linkage. This can be achieved through a nucleophilic substitution reaction, where the sulfanyl group is introduced to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s structural and functional attributes can be contextualized against analogs such as the cyanoacetanilide derivatives (13a–e) reported in International Journal of Molecular Sciences (2014) . Below, we dissect key differences and implications:
Core Heterocyclic Systems
- Compounds 13a–e: These feature a cyanoacetanilide backbone coupled with arylhydrazinylidene groups, creating planar, conjugated systems ideal for chromophore development. The absence of a fused heterocycle reduces rigidity compared to the target compound .
Substituent Effects
- 13a–e: Substituents vary (e.g., 4-methyl in 13a, 4-methoxy in 13b, 4-chloro in 13d), modulating electronic and steric properties. Methoxy groups (13b) introduce electron-donating effects, contrasting with the dichloro motif in the target .
- Functional Groups: Target: A sulfanyl (-S-) linker connects the acetamide to the heterocycle, offering flexibility and moderate hydrogen-bonding capacity.
Physicochemical Properties
Implications for Bioactivity
While biological data for the target compound are absent, structural comparisons suggest:
- The dichlorophenyl group may enhance receptor binding affinity compared to mono-substituted analogs (e.g., 13d’s 4-chloro).
- The pyrido-triazinone core’s rigidity could improve target selectivity over the more flexible hydrazinylidene systems in 13a–e.
Biological Activity
N-(3,4-dichlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a dichlorophenyl group and a pyrido-triazine moiety linked by a sulfanyl acetamide structure. The synthesis typically involves multi-step organic reactions that allow for the incorporation of the various functional groups essential for its biological activity.
Table 1: Structural Components of this compound
| Component | Description |
|---|---|
| Dichlorophenyl | A substituted phenyl group with two chlorine atoms that enhances lipophilicity and biological interactions. |
| Pyrido[1,2-a][1,3,5]triazine | A heterocyclic structure known for its diverse pharmacological properties. |
| Sulfanyl Linker | Connects the triazine moiety to the acetamide group, potentially influencing the compound's reactivity and stability. |
| Acetamide Group | Contributes to the overall polarity and solubility of the compound. |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds within the pyrido-triazine family have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Melanoma Cells
A study investigated a related triazole derivative's effects on human melanoma cells (VMM917). The compound exhibited a selective cytotoxic effect with a 4.9-fold increase in toxicity compared to normal cells. This was attributed to its ability to induce cell cycle arrest and decrease melanin production, suggesting potential applications in melanoma therapy .
Antimicrobial Activity
Compounds with similar structural motifs have been reported to exhibit antimicrobial properties. The presence of the pyridine and triazine rings may contribute to their effectiveness against bacterial strains. Research indicates that derivatives can inhibit bacterial growth by disrupting cellular processes .
Anti-inflammatory Effects
The anti-inflammatory properties of such compounds are also noteworthy. Studies have shown that derivatives can inhibit key inflammatory pathways and reduce cytokine production in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
